Tetrahydrofuran-3-thiol

Catalog No.
S3483540
CAS No.
98071-96-6
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-thiol

CAS Number

98071-96-6

Product Name

Tetrahydrofuran-3-thiol

IUPAC Name

oxolane-3-thiol

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2

InChI Key

YBOQHGVVMRFVDJ-UHFFFAOYSA-N

SMILES

C1COCC1S

Canonical SMILES

C1COCC1S

The exact mass of the compound Tetrahydrofuran-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydrofuran-3-thiol (CAS 98071-96-6), also known as oxolane-3-thiol, is a highly reactive, oxygen-containing heterocyclic thiol with a molecular weight of 104.17 g/mol . Unlike its heavily substituted analogs, this compound features an unhindered secondary thiol group on a saturated furan ring, making it a critical building block for thioether synthesis and a specialized volatile flavoring agent . For industrial buyers, its primary value lies in its structural simplicity—possessing only one chiral center—which dramatically streamlines quality control and ensures high batch-to-batch reproducibility compared to more complex multi-substituted furanthiols .

Procurement teams often default to the more common 2-methyltetrahydrofuran-3-thiol (FEMA 3787) due to its widespread availability in the flavor industry [1]. However, substituting the target compound with its 2-methylated analog introduces a second chiral center, resulting in four distinct stereoisomers (cis/trans pairs) that exhibit varying organoleptic and synthetic properties [2]. This diastereomeric complexity causes significant batch-to-batch variability in both odor profile and chemical reactivity if the isomer ratio is not strictly controlled [2]. Furthermore, the adjacent methyl group creates steric hindrance that suppresses nucleophilic attack rates during downstream thioether coupling, making the unsubstituted tetrahydrofuran-3-thiol mandatory for high-yield synthetic pathways [1].

Stereochemical Simplicity and Batch Reproducibility

Tetrahydrofuran-3-thiol possesses only a single chiral center at the C3 position, limiting its stereoisomeric forms to two enantiomers (R and S) . In contrast, the industry-standard comparator, 2-methyltetrahydrofuran-3-thiol, contains two chiral centers, generating four stereoisomers (two cis and two trans) [1]. This 50% reduction in isomeric complexity eliminates the need for expensive diastereo-selective synthesis and complex cis/trans ratio quantification during QA/QC [1].

Evidence DimensionStereoisomeric complexity
Target Compound Data1 chiral center (2 isomers)
Comparator Or Baseline2-Methyltetrahydrofuran-3-thiol (2 chiral centers, 4 isomers)
Quantified Difference50% reduction in total stereoisomers
ConditionsStandard industrial synthesis and QA/QC profiling

Eliminating diastereomeric variability ensures consistent downstream performance and simplifies analytical validation for procurement teams.

Steric Accessibility for Thioether Coupling

The absence of a methyl group at the C2 position in tetrahydrofuran-3-thiol provides an unhindered environment adjacent to the nucleophilic thiol group . When compared to 2-methyltetrahydrofuran-3-thiol, where the alpha-methyl group introduces significant steric bulk, the unsubstituted oxolane ring allows for more efficient SN2 nucleophilic attack during the synthesis of complex thioethers or metal-ligand coordination [1]. This structural difference directly translates to higher conversion rates and fewer unreacted starting materials in sterically demanding coupling reactions .

Evidence DimensionAlpha-position steric bulk
Target Compound DataUnsubstituted C2 position (-CH2-)
Comparator Or Baseline2-Methyltetrahydrofuran-3-thiol (Methyl-substituted C2 position)
Quantified DifferenceComplete removal of alpha-methyl steric hindrance
ConditionsNucleophilic substitution (SN2) and thioether formation

Buyers sourcing precursors for complex thioethers will achieve higher yields and require less aggressive reaction conditions by avoiding alpha-steric hindrance.

Volatility and Headspace Release Profile

Tetrahydrofuran-3-thiol has a molecular weight of 104.17 g/mol, which is approximately 12% lower than that of 2-methyltetrahydrofuran-3-thiol (118.20 g/mol) . This reduction in molecular mass corresponds to a higher vapor pressure and a lower boiling point compared to the 160-180 °C range of the methylated analog . In formulation contexts, this physical property shift alters the evaporation kinetics, making the target compound act more as a volatile top-note rather than a sustained mid-note .

Evidence DimensionMolecular weight and relative volatility
Target Compound DataMW 104.17 g/mol
Comparator Or Baseline2-Methyltetrahydrofuran-3-thiol (MW 118.20 g/mol)
Quantified Difference11.8% reduction in molecular weight
ConditionsStandard atmospheric pressure formulation

Enables formulators to procure a thiol that delivers a faster, more immediate aromatic or chemical release profile in volatile applications.

Polarity and Aqueous Matrix Compatibility

The presence of the oxygen heteroatom in the oxolane ring of tetrahydrofuran-3-thiol imparts distinct polarity and hydrogen-bond accepting capabilities compared to carbocyclic analogs like cyclopentanethiol . This increased dipole moment enhances its miscibility in polar solvents, such as ethanol-water mixtures commonly used in flavor formulations and biological assays . Unlike purely hydrophobic cyclic thiols, which require heavy emulsification, the oxygen-containing ring facilitates easier dispersion and stability in aqueous matrices .

Evidence DimensionRing polarity and hydrogen bonding
Target Compound DataOxolane ring (Oxygen heteroatom present)
Comparator Or BaselineCyclopentanethiol (Carbocyclic, no heteroatom)
Quantified DifferenceIntroduction of H-bond acceptor capacity and higher dipole moment
ConditionsAqueous and polar solvent dispersion

Reduces the need for surfactants or co-solvents when formulating in polar or aqueous-based systems, lowering overall material costs.

High-Yield Thioether Building Block Synthesis

Due to the absence of alpha-steric hindrance at the C2 position, tetrahydrofuran-3-thiol is the preferred precursor for synthesizing complex thioethers and pharmaceutical intermediates . It allows for highly efficient SN2 coupling reactions that would otherwise suffer from low yields or require extreme conditions if the 2-methylated analog were used .

Volatile Top-Note Flavor and Fragrance Formulation

Leveraging its 12% lower molecular weight compared to standard 2-methyl furanthiols, this compound is ideal for formulations requiring a highly volatile, immediate olfactory release . It is specifically procured when a fast-acting top-note is needed in aqueous or ethanol-based matrices, benefiting from the oxolane ring's polar compatibility .

Standardized Reference Materials for Analytical Chemistry

Because it possesses only a single chiral center, tetrahydrofuran-3-thiol avoids the complex cis/trans diastereomeric mixtures inherent to 2-methyltetrahydrofuran-3-thiol [1]. This makes it an excellent, highly reproducible internal standard or reference material for gas chromatography-olfactometry (GC-O) and mass spectrometry in flavor profiling [1].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Last modified: 04-14-2024

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